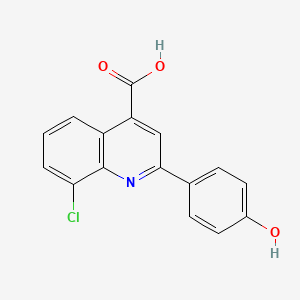

8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions. The compound is officially designated as this compound, reflecting its complex molecular architecture that incorporates multiple functional groups within a heterocyclic framework. The Chemical Abstracts Service has assigned this compound the registry number 861236-55-7, providing a unique identifier for scientific and commercial purposes. Additional systematic identifiers include the MDL number MFCD03421923, which facilitates database searches and chemical inventory management.

The molecular formula C16H10ClNO3 encapsulates the elemental composition, indicating the presence of sixteen carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms. The molecular weight is precisely calculated as 299.71 grams per mole, a value that is consistently reported across multiple authoritative chemical databases. The compound exhibits several alternative names in chemical literature, including its systematic designation as 4-quinolinecarboxylic acid, 8-chloro-2-(4-hydroxyphenyl), which emphasizes the quinoline backbone structure with specific substitution patterns.

The International Chemical Identifier representation provides a standardized textual encoding of the molecular structure. The complete InChI string for this compound is InChI=1S/C16H10ClNO3/c17-13-3-1-2-11-12(16(20)21)8-14(18-15(11)13)9-4-6-10(19)7-5-9/h1-8,19H,(H,20,21), which encodes the connectivity and hydrogen atom positions. The corresponding InChI Key VQWCJKMPDARDGI-UHFFFAOYSA-N serves as a fixed-length condensed digital representation that enables rapid database searching and structure verification.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by a planar quinoline ring system with specific substitution patterns that influence its three-dimensional conformation. The quinoline backbone consists of a fused benzene and pyridine ring system, which maintains planarity due to the conjugated aromatic system. The 8-position chlorine substitution introduces steric and electronic effects that can influence the overall molecular geometry and reactivity patterns. The 4-hydroxyphenyl substituent at the 2-position creates an extended conjugated system that affects the electronic distribution throughout the molecule.

Computational studies utilizing density functional theory methods have revealed important conformational preferences for this class of compounds. The carboxylic acid functionality at the 4-position can adopt different orientations relative to the quinoline plane, with rotational barriers influenced by intramolecular interactions and steric considerations. The hydroxyl group on the phenyl ring can participate in hydrogen bonding interactions, either intramolecularly with nearby acceptor atoms or intermolecularly in crystalline environments. These interactions significantly impact the preferred conformations and packing arrangements observed in solid-state structures.

The calculated properties derived from computational modeling provide insights into the molecular geometry and electronic characteristics. The XLogP3-AA value of 3.7 indicates moderate lipophilicity, suggesting favorable partitioning characteristics for biological applications. The hydrogen bond donor count of 2 corresponds to the carboxylic acid and phenolic hydroxyl groups, while the hydrogen bond acceptor count of 4 includes the quinoline nitrogen, carboxyl oxygen atoms, and phenolic oxygen. The rotatable bond count of 2 reflects the flexibility around the phenyl-quinoline linkage and the carboxylic acid group, indicating moderate conformational flexibility.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic investigations of this compound and closely related derivatives have provided detailed structural information about solid-state arrangements and intermolecular interactions. X-ray diffraction studies have been conducted on complexes containing this compound, particularly in biological contexts where the molecule serves as a ligand in protein-binding studies. The Protein Data Bank contains multiple entries featuring this compound in complex with human cyclic GMP-AMP synthase, providing high-resolution structural data.

The crystal structure determination of the complex with human cyclic GMP-AMP synthase, designated as PDB entry 7FU3, was solved using X-ray crystallography at a resolution of 1.822 Ångström. The crystallographic data reveals that the compound adopts a specific binding conformation within the protein active site, with the quinoline ring system participating in aromatic stacking interactions and the carboxylic acid group forming hydrogen bonds with amino acid residues. The unit cell parameters for this complex structure indicate an orthorhombic crystal system with dimensions a = 47.798 Ångström, b = 58.695 Ångström, and c = 124.929 Ångström, all with 90-degree angles.

Related quinoline derivatives have provided additional crystallographic insights into the structural behavior of this compound class. The crystal structure of 4-chloro-2-(quinolin-8-yl)isoindoline-1,3-dione, a structurally similar compound, exhibits monoclinic symmetry with space group P21/c. The unit cell parameters for this related structure are a = 13.6888 Ångström, b = 8.3775 Ångström, c = 12.9180 Ångström, with β = 110.515 degrees, demonstrating the influence of substituent patterns on crystal packing. These comparative studies provide valuable insights into the intermolecular interactions that govern solid-state behavior in quinoline-based compounds.

The intermolecular interactions observed in crystalline forms include hydrogen bonding networks involving the carboxylic acid and hydroxyl functional groups, as well as aromatic stacking interactions between quinoline ring systems. The chlorine substituent participates in halogen bonding interactions, contributing to the overall stability of crystal structures. Analysis of packing arrangements reveals the importance of molecular complementarity in determining crystal morphology and stability.

Spectroscopic Profiling (NMR, IR, UV-Vis, MS)

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior of this compound. Proton NMR studies of related quinoline derivatives reveal characteristic chemical shift patterns that can be applied to structural elucidation of this compound. The aromatic protons of the quinoline ring system typically appear in the downfield region between 7.0 and 9.0 parts per million, with specific chemical shifts dependent on the electronic effects of substituents. The carboxylic acid proton exhibits characteristic behavior, often appearing as a broad signal due to exchange processes with protic solvents.

Carbon-13 NMR spectroscopy provides complementary structural information, with the quaternary carbon atoms of the quinoline system and the carboxylic acid carbonyl carbon exhibiting distinctive chemical shifts. The aromatic carbon atoms show characteristic patterns influenced by the electron-withdrawing effects of the chlorine substituent and the electron-donating properties of the hydroxyl group. The coupling patterns observed in both proton and carbon NMR spectra confirm the connectivity and substitution patterns within the molecular framework.

Infrared spectroscopy reveals characteristic vibrational frequencies associated with the functional groups present in the molecule. The carboxylic acid functionality exhibits strong absorption bands corresponding to carbonyl stretching vibrations typically observed around 1700 wavenumbers, while the hydroxyl group shows broad absorption in the 3200-3600 wavenumber region due to hydrogen bonding interactions. The quinoline ring system contributes aromatic carbon-carbon stretching vibrations in the 1400-1600 wavenumber range, and the carbon-chlorine bond manifests as a characteristic peak in the fingerprint region.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 299.71, corresponding to the calculated molecular weight. Fragmentation patterns typically involve loss of the carboxylic acid group and various aromatic substitution patterns, providing confirmatory evidence for the proposed structure. High-resolution mass spectrometry data, with an exact mass of 299.0349209 Daltons, enables precise molecular formula determination and validates the elemental composition.

Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the extended aromatic system. The quinoline chromophore exhibits characteristic absorption bands in the near-ultraviolet region, with specific wavelengths influenced by the substitution pattern and electronic effects of the functional groups. The hydroxyphenyl substituent contributes additional electronic transitions that modify the overall absorption profile, creating a unique spectroscopic signature for identification and quantification purposes.

Properties

IUPAC Name |

8-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-13-3-1-2-11-12(16(20)21)8-14(18-15(11)13)9-4-6-10(19)7-5-9/h1-8,19H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWCJKMPDARDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Quinoline-4-carboxylic Acid Core

A robust approach to quinoline-4-carboxylic acid derivatives begins with the condensation of isatin under highly basic conditions with acetone, yielding 2-toluquinoline-4-carboxylic acid. This step is performed in aqueous sodium hydroxide solution at 25-35 °C, followed by acetone reflux for 5-15 hours, then acidification and filtration to isolate the product with high yield (99%).

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Isatin, NaOH, H2O, acetone reflux 5-15 h, 25-35 °C | 2-toluquinoline-4-carboxylic acid | 99 | High purity, m.p. 238-240 °C |

Introduction of Vinyl Group by Aldehyde Condensation

The next step involves reacting 2-toluquinoline-4-carboxylic acid with phenyl aldehyde at 95-105 °C for 1-6 hours to form 2-vinyl-4-quinoline carboxylic acid hydrate. This condensation proceeds smoothly with an 85% yield.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 2 | 2-toluquinoline-4-carboxylic acid, phenyl aldehyde, 95-105 °C, 3 h | 2-vinyl-4-quinoline carboxylic acid hydrate | 85 | Yellow solid, m.p. 294-295 °C |

Dehydration with Diacetyl Oxide

The vinyl quinoline intermediate undergoes dehydration in the presence of diacetyl oxide at 115-125 °C for 2-8 hours to obtain a dehydrated 2-vinyl-4-quinoline carboxylic acid derivative with a 93.4% yield.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 3 | 2-vinyl-4-quinoline carboxylic acid hydrate, diacetyl oxide, 120 °C, 5 h | 2-vinyl-4-quinoline carboxylic acid | 93.4 | Yellow solid, m.p. 295-296 °C |

Oxidative Cleavage to Quinoline-2,4-dicarboxylic Acid

Oxidation of the vinyl group is achieved using potassium permanganate in sodium hydroxide solution at 35-45 °C for 2-8 hours. Acidification to pH 1-2 and overnight standing yields quinoline-2,4-dicarboxylic acid with a 94% yield.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 4 | 2-vinyl-4-quinoline carboxylic acid, KMnO4, NaOH, 35-45 °C, 5 h | Quinoline-2,4-dicarboxylic acid | 94 | Yellow solid, m.p. 245-246 °C |

Advanced Catalytic Methods for 2-Aryl-quinoline-4-carboxylic Acids

Recent research demonstrates the use of novel ionically tagged magnetic nanoparticles bearing urea linkers as efficient catalysts for the preparation of 2-aryl-quinoline-4-carboxylic acids, which are structurally related to the target compound.

- The catalyst Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride facilitates a one-pot multi-component reaction involving aryl aldehyde, pyruvic acid, and amines.

- Optimal conditions: 10 mg catalyst, 80 °C, solvent-free, 30 minutes.

- Advantages: high yields, short reaction time, easy catalyst recovery by magnet, and reusability.

- Mechanism: involves imine formation, nucleophilic attack by pyruvic acid enol, cyclization, dehydration, and aromatization steps.

This catalytic approach offers a green and efficient alternative for synthesizing 2-arylquinoline-4-carboxylic acid derivatives, potentially adaptable for this compound synthesis.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Condensation of isatin with acetone under base | Isatin, NaOH, acetone | 25-35 °C, reflux 5-15 h | 99 | Produces 2-toluquinoline-4-carboxylic acid |

| 2 | Aldehyde condensation to vinyl quinoline | 2-toluquinoline-4-carboxylic acid, phenyl aldehyde | 95-105 °C, 1-6 h | 85 | Forms 2-vinyl-4-quinoline carboxylic acid hydrate |

| 3 | Dehydration with diacetyl oxide | 2-vinyl-4-quinoline carboxylic acid hydrate, diacetyl oxide | 115-125 °C, 2-8 h | 93.4 | Yields dehydrated vinyl quinoline derivative |

| 4 | Oxidation to quinoline-2,4-dicarboxylic acid | Potassium permanganate, NaOH | 35-45 °C, 2-8 h | 94 | Oxidative cleavage of vinyl group |

| 5 | Decarboxylation and substitution | Quinoline-2,4-dicarboxylic acid, m-xylene | Reflux, cooling, filtration | - | Leads to Cinchonic Acid derivatives; further chlorination and hydroxyphenyl coupling needed |

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid for halogenation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

Overview

8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS Number: 861236-55-7) is a synthetic compound belonging to the quinoline family, characterized by its unique structural features that include a chloro group and a hydroxyphenyl moiety. This compound has garnered attention for its diverse applications in scientific research, particularly in chemistry, biology, and medicine.

Scientific Research Applications

The applications of this compound span several fields:

Chemistry

- Building Block for Synthesis: This compound serves as a precursor for synthesizing more complex quinoline derivatives, facilitating the development of new materials and organic compounds .

- Coordination Chemistry: It acts as a ligand in coordination complexes, influencing the properties of metal ions in various chemical reactions.

Biology

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics .

- Anticancer Potential: Studies suggest that it can inhibit specific enzymes involved in cancer cell proliferation, thus showing promise as an anticancer agent .

Medicine

- Therapeutic Applications: Ongoing research is exploring its potential in treating various diseases, particularly infections and cancers due to its ability to interfere with DNA synthesis and cellular processes .

- Mechanism of Action: The compound's mechanism involves binding to bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death through the inhibition of DNA replication .

Industrial Uses

- Dyes and Catalysts: It is utilized in the production of dyes and catalysts, contributing to advancements in material science and electronic applications .

- Pharmaceutical Intermediates: The compound is an important intermediate in the synthesis of various pharmaceuticals, enhancing drug development processes .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Properties | Evaluated against various bacterial strains | Demonstrated effective inhibition against Gram-positive bacteria |

| Cancer Cell Proliferation Inhibition | Assessed in vitro on cancer cell lines | Showed significant reduction in cell viability at specific concentrations |

| Synthesis Optimization | Investigated eco-friendly synthesis methods | Achieved higher yields with reduced solvent use through microwave-assisted techniques |

Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it may inhibit specific enzymes involved in cancer cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The biological activity and physicochemical properties of quinoline-4-carboxylic acids are heavily influenced by substituents on the quinoline core and aryl groups. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison and Key Findings

Key Observations:

- Lipophilicity vs. The 4-hydroxyphenyl group balances solubility via hydrogen bonding .

- Biological Activity: The 2-methylphenyl analog (8-Cl-2-MPQC) is speculated to inhibit COX-2, similar to the target compound, but its methyl group may limit polar interactions compared to the hydroxyl group . The 3-hydroxyphenyl isomer (CAS 669739-31-5) demonstrates how positional isomerism affects target binding .

Antibacterial and Anti-Mycobacterial Activity

Quinoline-4-carboxylic acids exhibit notable antibacterial effects. For instance, derivatives like 5a4 and 5a7 (2-phenylquinoline-4-carboxylic acids) show MIC values of 64–128 µg/mL against Staphylococcus aureus and Escherichia coli . While the target compound lacks direct MIC data, its structural features (chloro and hydroxyl groups) align with active analogs. Chlorine enhances penetration into bacterial membranes, while the hydroxyl group may improve solubility for cytoplasmic target engagement .

Anti-mycobacterial activity is observed in compounds like 7i and 7m (6-alkyl-substituted quinolines), where halogen and alkyl groups enhance activity against Mycobacterium tuberculosis . The target compound’s chlorine may similarly disrupt bacterial DNA gyrase, though its hydroxyl group could offer unique binding modes.

Biological Activity

8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is a derivative of quinoline that has garnered attention for its diverse biological activities. This compound is particularly noted for its potential antimicrobial, antiviral, and anticancer properties. The structure of this compound allows it to interact with various biological targets, making it a candidate for further pharmacological development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoline ring system, which is known for its role in many biologically active molecules. The presence of the chloro and hydroxy groups enhances its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. Specifically, it has been shown to inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, its potential anticancer properties are linked to the inhibition of pathways involved in cancer cell proliferation .

Antimicrobial Activity

Research indicates that derivatives of quinoline, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound have been reported in studies focusing on similar quinoline derivatives .

Antiviral Activity

The compound has also been explored for its antiviral properties. Studies suggest that modifications in the structure can enhance its efficacy against viral pathogens. For instance, increasing the lipophilicity of the compound has been correlated with improved antiviral activity .

Anticancer Activity

This compound has shown promise as an anticancer agent. It exhibits selective inhibition of cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest . The compound's ability to inhibit specific targets such as SIRT3 has been highlighted in recent research, indicating its potential role in cancer therapy .

Study on Antibacterial Efficacy

In a study evaluating the antibacterial properties of quinoline derivatives, this compound demonstrated an MIC value comparable to established antibiotics like ampicillin. The low cytotoxicity observed in mouse macrophage cell lines suggests a favorable safety profile for further development as an antibacterial agent .

Antiviral Evaluation

Another study focused on the antiviral activity against H5N1 influenza virus indicated that certain structural modifications could enhance efficacy while minimizing cytotoxic effects. The results showed that derivatives with electron-withdrawing groups exhibited higher inhibition rates against viral growth .

Summary of Biological Activities

| Activity | Target Pathogen/Condition | Mechanism | Remarks |

|---|---|---|---|

| Antimicrobial | S. aureus, E. coli | Inhibition of DNA gyrase | Low MIC values compared to controls |

| Antiviral | H5N1 Virus | Enhanced lipophilicity improves activity | Structural modifications beneficial |

| Anticancer | Various Cancer Cell Lines | Induction of apoptosis | Selective inhibition noted |

Q & A

Q. What are the primary synthetic routes for 8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid?

The compound is typically synthesized via the Pfitzinger reaction, which involves refluxing isatin derivatives with enaminones in aqueous alkaline conditions (e.g., KOH/NaOH) followed by acidification. Modifications include substituting enaminones for 1,3-dicarbinols to improve yield and practicality. Reaction optimization may involve adjusting stoichiometry, temperature (80–100°C), and reaction time (6–12 hours) .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- NMR spectroscopy : To confirm substituent positions (e.g., chloro and hydroxyphenyl groups).

- Mass spectrometry (HRMS) : For molecular weight validation (theoretical: 299.71 g/mol).

- Elemental analysis : To verify purity (>95% by HPLC).

- IR spectroscopy : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad peak ~3200 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

While specific hazard data are limited for this derivative, analogous quinoline-carboxylic acids require:

- PPE : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Emergency measures : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

- Structure solution : Use SHELXD for phase determination via dual-space methods.

- Refinement : SHELXL employs least-squares minimization against F², with anisotropic displacement parameters for non-H atoms.

- Validation : Check for R-factor convergence (<5% discrepancy) and validate hydrogen bonding networks (e.g., O–H···O interactions between hydroxyl and carboxylic groups) .

Q. What strategies resolve contradictions in reported biological activities?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no activity) require:

- Dose-response assays : Confirm EC₅₀/IC₅₀ values across multiple concentrations.

- Structural analogs : Compare with derivatives like 8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid to assess substituent effects.

- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like P-selectin .

Q. How can microwave-assisted synthesis improve reaction efficiency?

Microwave irradiation (100–150°C, 50–100 W) reduces reaction time from hours to minutes by enhancing thermal uniformity. For example, coupling with trifluoromethyl groups (as in 5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid) achieved 85% yield in 30 minutes vs. 6 hours conventionally .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Time (h) | Key Advantage | Reference |

|---|---|---|---|---|

| Pfitzinger reaction | 70–85 | 6–12 | Scalability | |

| Microwave-assisted | 80–90 | 0.5–1 | Time efficiency |

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Data | Functional Group Confirmed |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 8.5–8.7 (quinoline-H), δ 10.2 (-OH) | Hydroxyphenyl, quinoline |

| IR (KBr) | 1695 cm⁻¹ (C=O), 3200 cm⁻¹ (-OH) | Carboxylic acid, hydroxyl |

Critical Analysis of Contradictions

- Stereochemical effects : Variability in biological activity may arise from differences in crystal packing (e.g., triclinic vs. monoclinic systems), as seen in 8-(4-Chlorobenzylidene) derivatives .

- Reaction byproducts : Impurities from incomplete chlorination (e.g., residual 2-phenylquinoline precursors) can skew bioassay results. LC-MS monitoring is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.